![molecular formula C8H12N2O2S B2778010 5-[(1,4-Dioxan-2-yl)methyl]-1,3-thiazol-2-amine CAS No. 2152457-27-5](/img/structure/B2778010.png)
5-[(1,4-Dioxan-2-yl)methyl]-1,3-thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(1,4-Dioxan-2-yl)methyl]-1,3-thiazol-2-amine, also known as DMTS, is a synthetic compound that has been used in scientific research for its unique properties. DMTS is a thiazole derivative that has been found to have a wide range of applications in various fields of research.
Scientific Research Applications
Antioxidant Activity
Thiazole derivatives, including the compound , have been found to exhibit antioxidant properties . Antioxidants are crucial in neutralizing harmful free radicals in the body, which can prevent a variety of health issues, including chronic diseases.
Analgesic and Anti-inflammatory Activity
Some thiazole derivatives have been synthesized and evaluated for their anti-inflammatory activity . This makes them potential candidates for the development of new analgesic and anti-inflammatory drugs.
Antimicrobial and Antifungal Activity
Thiazole compounds have demonstrated significant antimicrobial and antifungal activities . For instance, they have been used in the synthesis of sulfathiazole, a short-acting sulfa drug . Additionally, certain thiazole derivatives have shown in vitro antifungal activities against Colletotrichum orbiculare, Botrytis cinerea, and Rhizoctonia solani .
Antiviral Activity
Thiazole derivatives have also been used in the synthesis of antiretroviral drugs like Ritonavir . These compounds could potentially be used in the treatment of diseases like HIV/AIDS.
Diuretic Activity
Thiazole compounds have been associated with diuretic activity . Diuretics help to remove excess water and salt from the body, which can be beneficial in treating conditions like hypertension and heart failure.
Neuroprotective Activity
Thiazole derivatives have shown potential in neuroprotection . This suggests that they could be used in the treatment of neurodegenerative diseases.
Antitumor or Cytotoxic Activity
Thiazole compounds have been found to exhibit antitumor or cytotoxic activities . They have been used in the synthesis of drugs like Tiazofurin, which is used in cancer treatment .
Antidiabetic Activity
Thiazole derivatives have shown potential in the treatment of diabetes . They could potentially be used in the development of new antidiabetic drugs.
Mechanism of Action
Target of Action
Thiazole derivatives have been found to interact with a wide range of biological targets . They have been associated with diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
For example, they may activate or inhibit certain enzymes, stimulate or block receptors, and affect the synthesis of neurotransmitters .
Pharmacokinetics
It is known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s bioavailability.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
properties
IUPAC Name |
5-(1,4-dioxan-2-ylmethyl)-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c9-8-10-4-7(13-8)3-6-5-11-1-2-12-6/h4,6H,1-3,5H2,(H2,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQYSBNRJFXAJFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CO1)CC2=CN=C(S2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-((1,4-Dioxan-2-yl)methyl)thiazol-2-amine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.